1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Description
This compound, commonly known as carvedilol, is a non-selective β-adrenergic and α1-adrenergic receptor blocker with vasodilating properties . Its IUPAC name reflects its structural complexity: a carbazole ring substituted at the 4-position with an oxypropan-2-ol chain and a phenoxyethylamino side chain modified with a phenylmethoxy group. Carvedilol is clinically used for hypertension, angina, and heart failure due to its dual mechanism of action—reducing cardiac workload via β-blockade and improving peripheral vasodilation via α1 inhibition . Its molecular formula is C₂₄H₂₆N₂O₄ (molecular weight: 406.5 g/mol) .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBNXRUKJWSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407285 | |
| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-92-1 | |
| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
2’-O-Benzyloxy-2-O-desmethylcarvedilol is a Carvedilol analog. Carvedilol is a non-selective beta blocker/alpha-1 blocker and is used in the treatment of hypertension. Therefore, the primary targets of 2’-O-Benzyloxy-2-O-desmethylcarvedilol are likely to be similar, acting on both beta and alpha-1 adrenergic receptors.
Biological Activity
1-(9H-Carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol, commonly known as carvedilol, is a compound with significant biological activity primarily recognized for its role as a non-selective beta-adrenergic antagonist. This compound exhibits various pharmacological effects, including antihypertensive and cardioprotective properties, making it a crucial agent in the management of cardiovascular diseases.
- Molecular Formula : C36H43N3O7
- Molecular Weight : 629.74 g/mol
- IUPAC Name : 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Carvedilol functions primarily through the blockade of beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it exhibits antioxidant properties and has been shown to improve endothelial function and reduce vascular resistance. The compound also interacts with the P-glycoprotein (P-gp) multidrug transporter, influencing drug absorption and distribution within the body .
Pharmacological Effects
- Antihypertensive Activity : Carvedilol effectively lowers blood pressure by blocking beta-receptors and inducing vasodilation.
- Cardioprotective Effects : Studies indicate that carvedilol improves left ventricular ejection fraction in heart failure patients and may reduce mortality rates associated with heart failure .
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby mitigating oxidative stress in cardiac tissues .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Heart Failure
A clinical study involving patients with chronic heart failure demonstrated that carvedilol significantly improved exercise capacity and quality of life compared to placebo. The study reported a marked reduction in hospitalizations due to heart failure exacerbations among patients treated with carvedilol .
Case Study: Impact on Hypertension
Another research trial indicated that carvedilol effectively reduced systolic and diastolic blood pressure in patients with essential hypertension over a 12-week period. Patients experienced fewer side effects compared to traditional beta-blockers, highlighting carvedilol's favorable safety profile .
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Agent
The compound's structural similarity to carvedilol, a well-known beta-blocker used to treat hypertension and heart failure, suggests potential antihypertensive effects. Research indicates that derivatives of carbazole can exhibit vasodilatory properties, which could be beneficial in managing high blood pressure .
2. Anticancer Activity
Recent studies have shown that carbazole derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Effects
Preliminary research indicates that compounds containing carbazole moieties may offer neuroprotective benefits. These effects could be attributed to their antioxidant properties, which help mitigate oxidative stress in neuronal cells .
Case Study 1: Antihypertensive Efficacy
In a study conducted on animal models, the administration of 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was hypothesized to involve the blockade of adrenergic receptors, similar to carvedilol's action .
Case Study 2: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Carvedilol belongs to a class of aminopropanol derivatives with carbazole or indole cores. Key structural analogs include:
Functional and Pharmacological Comparisons
- Receptor Affinity : Carvedilol’s β/α1-blocking ratio (7:1) is unique among analogs. Indole derivatives (e.g., compound R,S-9) show reduced α1 antagonism, limiting vasodilation .
- Metabolic Effects : Carvedilol improves glucose metabolism by sensitizing insulin receptors, whereas impurities (e.g., Impurity C) lack this activity due to structural deviations .
Physicochemical Properties
Key Research Findings
- Synthetic Pathways: Carvedilol is synthesized via oxazolidinone intermediates (e.g., 5-(9H-carbazol-4-yloxymethyl)-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one), with hydrolysis yielding the final product . Impurities form due to side reactions during alkylation .
- Pharmacokinetics : Carvedilol’s enantiomers exhibit distinct tissue distribution in rats, with (R)-enantiomer showing higher cardiac uptake .
- Therapeutic Limitations : Analogs with phenylmethoxy substitutions (e.g., query compound) may face challenges in metabolic clearance compared to methoxy derivatives .
Preparation Methods
Reaction Mechanism and Intermediate Formation
The epoxide ring-opening approach, as detailed in patent WO2001087837A1, avoids hazardous oxiranyl intermediates by employing chloro derivatives. The synthesis begins with 4-(chloroethoxy)-9H-carbazole , which undergoes nucleophilic substitution with 2-(2-methoxyphenoxy)ethylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.
Key reaction equation:
Optimization of Reaction Conditions
-
Solvent selection : Dimethylformamide (DMF) enhances solubility of aromatic intermediates but requires careful moisture control to prevent hydrolysis.
-
Temperature : Yields improve at 70°C, balancing reaction rate and byproduct formation.
-
Catalysis : Triethylamine (2 eq.) neutralizes HCl, driving the reaction forward.
Table 1: Epoxide Ring-Opening Method Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 78 | 95.2 |
| Temperature | 70°C | 85 | 97.8 |
| Catalyst (Triethylamine) | 2 eq. | 90 | 98.5 |
Oxazolidinone Intermediate Pathway
Stepwise Synthesis via Carbamate Intermediates
This method, also from WO2001087837A1, employs 2-(2-methoxyphenoxy)ethylcarbamic acid chloroethyl ester as a key intermediate. Reaction with 4-hydroxycarbazole in the presence of potassium carbonate (KCO) yields the target compound after hydrolysis.
Critical steps:
Recrystallization and Purification
The crude product is purified via recrystallization from ligroin (bp 80–100°C), yielding crystals with a melting point of 64–66°C. NMR data confirms structural integrity:
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Epoxide Ring-Opening | Fewer steps; no debenzylation | Requires stringent anhydrous conditions | 85–90 |
| Oxazolidinone Pathway | High purity; scalable intermediates | Additional hydrolysis step | 75–80 |
The epoxide method is favored industrially due to its streamlined process, while the oxazolidinone route offers superior purity for pharmaceutical applications.
Challenges and Solutions
Byproduct Formation
Bis-alkylation products arise from over-reaction at the carbazole’s 4- and 1-positions. Mitigation strategies include:
Q & A
Q. What are the primary synthetic routes for 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol, and how do reaction conditions influence yield?
Methodological Answer: Two key synthetic pathways are documented:
- Route 1 (Halogen Intermediates): Reacting 1-(9H-carbazol-4-yloxy)-3-chloro/bromopropan-2-ol with 2-(2-methoxyphenoxy)ethylamine or its amino-protected derivatives (e.g., benzyl-protected) in aprotic solvents (e.g., DMF, THF) under reflux. Catalysts like triethylamine improve nucleophilic substitution efficiency .
- Route 2 (Epoxide Ring-Opening): Reacting 4-(oxiranylmethoxy)-9H-carbazole with benzyl-protected 2-(2-methoxyphenoxy)ethylamine. Catalytic hydrogenation is then used for debenzylation to yield the final compound. Solvent polarity and temperature (40–80°C) critically affect enantiomeric purity .
Optimization Tip: Monitor reaction progress via TLC or HPLC, and adjust solvent polarity to minimize byproducts like dimerized impurities .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm carbazole aromatic protons (δ 7.2–8.5 ppm), ether/amine linkages (δ 3.5–4.5 ppm), and stereochemistry. Compare with reference data for Carvedilol analogs .
- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 230–280 nm) resolve enantiomers. Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phases separate R/S enantiomers .
- IR Spectroscopy: Identify key functional groups (e.g., O-H stretch at ~3400 cm, C-O-C ether vibrations at 1250 cm) .
Q. What is the pharmacological significance of this compound in preclinical research?
Methodological Answer: As a structural analog of Carvedilol (a β-blocker/vasodilator), this compound is studied for:
- Receptor Binding Assays: Competitive binding studies using H-labeled Carvedilol on α-adrenergic and β-adrenergic receptors. IC values are determined via radioligand displacement .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS/MS. Adjust substituents (e.g., methoxy groups) to modulate oxidative stability .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical strategies validate chiral integrity?
Methodological Answer:
- Chiral Resolution: Use enantiomerically pure starting materials (e.g., R/S-4-(oxiranylmethoxy)-9H-carbazole). Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases) improves enantiomeric excess (ee) .
- Validation: Polarimetry (specific rotation) combined with chiral HPLC. For example, a Chiralcel OD column with ethanol:hexane (20:80) resolves R/S enantiomers (retention times: R = 12.3 min, S = 14.7 min) .
Q. What are the critical impurities in this compound, and how are they quantified under ICH guidelines?
Methodological Answer: Key impurities include:
- Dimerized Byproducts: Formed via ether cleavage (e.g., 1,1’-[2-(2-methoxyphenoxy)ethyl]iminobis[3(9-H-carbazol-4-yloxy)]-2-propanol) .
- Residual Intermediates: Unreacted 4-(oxiranylmethoxy)-9H-carbazole or benzyl-protected amines .
Analytical Workflow: - HPLC Method: C18 column, gradient elution (acetonitrile/0.1% TFA), UV detection at 254 nm. Limit of Quantitation (LOQ) for impurities: ≤0.1% .
- Forced Degradation: Expose to heat (80°C), acid (0.1M HCl), and UV light to identify degradation products .
Q. How does the compound’s stability vary under different storage conditions, and what excipients prolong shelf life?
Methodological Answer:
- Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include oxidation (carbazole ring) and hydrolysis (ether bonds) .
- Formulation Strategies: Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEG-PLGA nanoparticles improves aqueous stability .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) profile?
Methodological Answer:
- In Vitro: Caco-2 cell monolayers for permeability (P >1 × 10 cm/s indicates good absorption). Plasma protein binding assessed via equilibrium dialysis .
- In Vivo: Sprague-Dawley rats (IV/PO dosing). Calculate AUC, C, and t using non-compartmental analysis (WinNonlin). Tissue distribution studies quantify brain penetration (logBB >0.3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
